N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that features a furan ring substituted with a carboxamide group and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan ring with an appropriate amine under suitable conditions.
Attachment of the Acetamidophenyl Group: The final step involves the coupling of the acetamidophenyl group to the furan ring, which can be achieved through various coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of supported metal catalysts, such as palladium on carbon (Pd/C), can facilitate the coupling reactions under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: This compound can be used as a probe to study biological processes due to its unique structural features.
Medicine:
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The exact mechanism of action of N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of cyclooxygenase (COX) enzymes, similar to other acetamidophenyl derivatives . This interaction can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-acetamidophenyl)indomethacin amide: A potent and selective reversible inhibitor of COX-2.
4-acetamidophenyl acetate: Exhibits anti-inflammatory, analgesic, and antipyretic activity.
Uniqueness: N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-8-14(10(2)20-9)15(19)17-13-6-4-12(5-7-13)16-11(3)18/h4-8H,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIZYTADMGVNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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